

The Pivotal Role of GPR41 in Orchestrating Energy Homeostasis: A Technical Guide

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Introduction

G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), has emerged as a critical signaling nexus in the intricate regulation of whole-body energy homeostasis. Activated by short-chain fatty acids (SCFAs)—primarily acetate, propionate, and butyrate, which are metabolic byproducts of gut microbial fermentation of dietary fiber—GPR41 is strategically expressed in key metabolic tissues, including the peripheral nervous system, pancreatic islets, and enteroendocrine cells of the gut. This strategic positioning allows it to translate gut microbial activity and dietary inputs into profound physiological responses, influencing sympathetic nervous system outflow, hormone secretion, and gut motility. Dysregulation of the SCFA-GPR41 axis has been implicated in metabolic disorders such as obesity and diabetes, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the physiological role of GPR41 in energy homeostasis, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling pathways involved.

GPR41 Signaling Pathways

GPR41 is a $G\alpha i/o$ -coupled receptor. Upon activation by SCFAs, the G protein heterotrimer dissociates, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The dissociated $G\beta\gamma$ subunits can also initiate

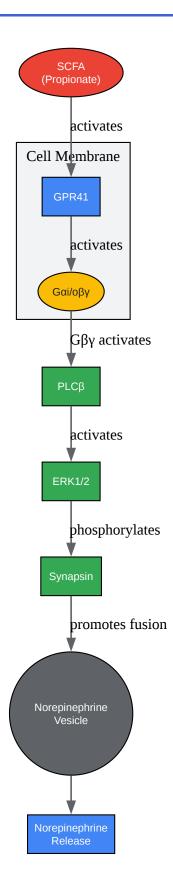


downstream signaling cascades. The precise signaling mechanisms vary depending on the cell type.

Sympathetic Nervous System

In sympathetic neurons, GPR41 activation by propionate leads to an increase in norepinephrine release, a key regulator of energy expenditure.[1][2] This occurs through a signaling pathway involving the G β y subunits, which activate Phospholipase C β (PLC β), leading to the subsequent activation of the Extracellular signal-regulated kinase (ERK) 1/2.[1] [2][3] Activated ERK1/2 then phosphorylates synapsin, a protein associated with synaptic vesicles, promoting the release of norepinephrine.[2][3]





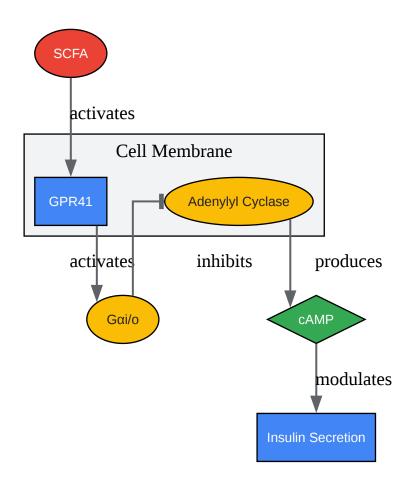
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GPR41 signaling in a sympathetic neuron.



Pancreatic Islets

In pancreatic β -cells, GPR41 activation has been shown to modulate insulin secretion. The primary signaling mechanism involves the Gai/o subunit, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[4] Reduced cAMP levels can attenuate glucosestimulated insulin secretion. Studies on GPR41 knockout mice have shown increased basal and glucose-induced insulin secretion, suggesting an inhibitory role for GPR41 in this process. [4][5] Conversely, GPR41 activation in pancreatic α -cells has been demonstrated to increase glucagon secretion via a Gai-dependent pathway.[6]



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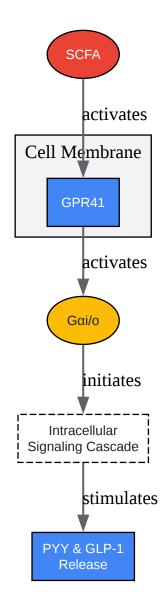
GPR41 signaling in a pancreatic β -cell.

Enteroendocrine L-Cells

In enteroendocrine L-cells of the gut, GPR41 activation by SCFAs stimulates the release of the anorectic gut hormones Peptide YY (PYY) and Glucagon-like peptide-1 (GLP-1).[7][8] While



GPR41 is known to couple to Gαi/o, which typically inhibits secretion, the precise downstream signaling cascade leading to hormone release in these cells is still under investigation but is thought to involve pathways that can override the canonical inhibitory signal.[9]



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GPR41 signaling in an enteroendocrine L-cell.

Quantitative Data from Preclinical Models

The physiological role of GPR41 has been extensively studied using GPR41 knockout (KO) and gain-of-function mouse models. The metabolic phenotypes of these models have provided valuable insights into the function of this receptor. However, it is important to note that some



findings have been inconsistent across studies, which may be attributable to differences in genetic background, diet, and gut microbiota composition of the animal models.[7][10]

Table 1: Metabolic Phenotype of GPR41 Knockout Mice

(Bellahcene et al., 2013)[11][12][13]

Parameter	Diet	Genotype	Male	Female
Body Fat Mass (%)	Low-Fat	Wild-Type	13.8 ± 1.1	14.9 ± 1.0
GPR41 KO	18.1 ± 1.4	15.6 ± 1.2		
High-Fat	Wild-Type	28.9 ± 1.9	26.1 ± 2.1	
GPR41 KO	33.6 ± 2.2	27.2 ± 1.8		
Energy Expenditure (kJ/day)	High-Fat	Wild-Type	58.6 ± 1.2	54.8 ± 1.5
GPR41 KO	54.4 ± 1.0	53.9 ± 1.1		
Glucose Tolerance (AUC)	Low-Fat	Wild-Type	 1382 ± 158	Not Reported
GPR41 KO	1338 ± 123	Not Reported		
Plasma Insulin (ng/mL) at 30 min post-glucose	High-Fat	Wild-Type	2.1 ± 0.3	1.8 ± 0.2
GPR41 KO	3.2 ± 0.5	2.5 ± 0.3		
*p < 0.05 vs. Wild-Type			_	

Table 2: Gut Function and Hormone Levels in GPR41 Knockout Mice (Samuel et al., 2008)[7][14]



Parameter	Condition	Genotype	Value
Body Weight (g)	Germ-Free	Wild-Type	24.5 ± 0.8
GPR41 KO	24.1 ± 0.7		
Colonized	Wild-Type	28.9 ± 1.1	_
GPR41 KO	25.3 ± 0.9		_
Epididymal Fat Pad Weight (mg/g body weight)	Colonized	Wild-Type	14.4 ± 0.9
GPR41 KO	11.4 ± 0.6		
Fasting Plasma PYY (pg/mL)	Colonized	Wild-Type	45.3 ± 5.2
GPR41 KO	28.1 ± 3.9		
Intestinal Transit Time (Geometric Center)	Colonized	Wild-Type	6.8 ± 0.3
GPR41 KO	7.9 ± 0.2		
*p < 0.05 vs. Wild- Type		_	

Detailed Experimental Protocols Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Mouse Islets

Objective: To measure insulin secretion from isolated pancreatic islets in response to different glucose concentrations.

Workflow:



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Workflow for a GSIS assay.

Methodology:

- Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by density gradient centrifugation.
- Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin to allow for recovery.
- Pre-incubation: Islets are pre-incubated for 1-2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM).
- Stimulation: Islets are then incubated in KRB buffer containing either a low (2.8 mM) or high (16.7 mM) concentration of glucose, with or without the addition of SCFAs or other test compounds, for a defined period (e.g., 1 hour).
- Supernatant Collection: After the stimulation period, the supernatant is collected for the measurement of secreted insulin.
- Insulin Measurement: Insulin concentrations in the supernatants are quantified using a commercially available ELISA kit.
- Data Normalization: Insulin secretion is often normalized to the total insulin content of the islets (measured after cell lysis) or to the DNA content.

Measurement of Energy Expenditure by Indirect Calorimetry

Objective: To determine the metabolic rate of mice by measuring oxygen consumption (VO₂) and carbon dioxide production (VCO₂).

Methodology:



- Acclimatization: Mice are individually housed in metabolic cages and allowed to acclimate for at least 24 hours before data collection begins.
- Data Collection: VO₂ and VCO₂ are measured continuously over a set period (e.g., 24-48 hours) using an open-circuit indirect calorimetry system. Food and water intake, as well as locomotor activity, are often monitored simultaneously.
- Calculation of Energy Expenditure: Energy expenditure is calculated from VO₂ and VCO₂ values using the Weir equation: EE (kcal/hr) = [3.941 x VO₂ (L/hr)] + [1.106 x VCO₂ (L/hr)].
- Calculation of Respiratory Exchange Ratio (RER): RER is calculated as the ratio of VCO₂ to VO₂. An RER value of ~1.0 indicates carbohydrate oxidation, while a value of ~0.7 indicates fat oxidation.
- Data Analysis: Data are typically analyzed for diurnal variations and averaged over light and dark cycles.

Gut Transit Time Assay

Objective: To measure the rate at which food transits through the gastrointestinal tract.

Methodology:

- Fasting: Mice are fasted for a short period (e.g., 4-6 hours) to ensure an empty stomach.
- Gavage: A non-absorbable marker, such as carmine red (a red dye) or charcoal meal, is administered by oral gavage.
- Monitoring: Mice are then placed in clean cages with white bedding, and the time to the first appearance of the colored fecal pellet is recorded.
- Data Analysis: The gut transit time is the duration between the gavage and the expulsion of the first colored pellet.

Conclusion

GPR41 stands as a pivotal integrator of gut microbial metabolism and host energy homeostasis. Its multifaceted roles in regulating the sympathetic nervous system, pancreatic



hormone secretion, and gut peptide release underscore its significance in metabolic health. The conflicting findings in GPR41 knockout studies highlight the complexity of its physiological functions, which are likely influenced by a confluence of factors including sex, diet, and the gut microbiome. Further elucidation of the downstream signaling pathways in various cell types and the use of tissue-specific knockout models will be crucial in dissecting the precise mechanisms of GPR41 action. A deeper understanding of GPR41 biology holds immense promise for the development of novel therapeutic strategies targeting metabolic diseases.

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